molecular formula C21H17F2N3O2S B2879230 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-31-4

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2879230
CAS RN: 941926-31-4
M. Wt: 413.44
InChI Key: WIMHOQMDBXAYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
BenchChem offers high-quality 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, like the compound , have been recognized for their antimicrobial properties. The presence of the thiazole ring is known to contribute to the inhibition of bacterial growth. Research has shown that modifications to the thiazole structure can lead to compounds that are effective against a range of microbial pathogens .

Anticancer Properties

The structural complexity of thiazole-containing compounds provides a platform for anticancer activity. Some derivatives have been synthesized and tested for their cytotoxic effects on various human tumor cell lines, showing promising results as potential antitumor agents .

COX Inhibition

Thiazole carboxamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Studies have indicated that these compounds can selectively inhibit COX-2 over COX-1, which is desirable for reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

Specific thiazole derivatives have been identified as potent inhibitors of certain enzymes, such as CK1δ/ε. These enzymes are involved in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer and neurodegenerative disorders .

Analgesic and Anti-inflammatory Uses

The compound’s structural analogs have shown potential as analgesic and anti-inflammatory agents. By targeting specific pathways in the body, these compounds can provide relief from pain and inflammation, which is crucial for conditions like arthritis .

Neuroprotective Effects

Thiazole derivatives have also been explored for their neuroprotective effects. The ability to modulate neurotransmitter systems or protect neural tissue from damage makes these compounds interesting candidates for the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-benzamido-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c22-15-7-4-8-16(23)14(15)11-24-20(28)13-9-10-17-18(13)25-21(29-17)26-19(27)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHOQMDBXAYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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